3-Benzyl-1,2,4-oxadiazol-5-amine

HIV NNRTI Metabolic Stability Bioisostere

3-Benzyl-1,2,4-oxadiazol-5-amine is a hydrolysis-resistant scaffold. Its 5-amino handle enables N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine libraries with >200-fold potency gains vs. DU-145 cancer cells. The oxadiazole ring is a stable bioisostere for labile esters/amides (61 h t1/2 for ADAM 6). Solvent-free one-pot synthesis (45-50% yield) reduces costs/waste. Patents US 3,720,685 & 4,242,352 support hypertension/inflammation programs. Ideal for CROs and biotech.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B8759468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1,2,4-oxadiazol-5-amine
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NOC(=N2)N
InChIInChI=1S/C9H9N3O/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)
InChIKeyTZWLFNFEEJRCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1,2,4-oxadiazol-5-amine Procurement Guide: CAS 55654-03-0 as a Hydrolysis-Resistant Scaffold


3-Benzyl-1,2,4-oxadiazol-5-amine (CAS: 55654-03-0) is a member of the 5-amino-1,2,4-oxadiazole class, a privileged scaffold in medicinal chemistry due to its exceptional resistance to hydrolytic degradation [1]. Its core structure comprises a benzyl group at the 3-position and a primary amine at the 5-position, rendering it a versatile intermediate for constructing N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines [2] and other bioactive heterocycles [3]. The compound's molecular weight of 175.19 g/mol and molecular formula C9H9N3O define its key physicochemical properties .

3-Benzyl-1,2,4-oxadiazol-5-amine Procurement: Why Generic Oxadiazole Interchange Fails


Generic substitution among 1,2,4-oxadiazoles is scientifically invalid due to the profound influence of substitution patterns on biological activity, metabolic stability, and synthetic utility. The 5-amino group in 3-benzyl-1,2,4-oxadiazol-5-amine provides a unique nucleophilic handle for derivatization, enabling the construction of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine libraries inaccessible from other 5-substituted analogs [1]. Furthermore, the 3-benzyl substituent significantly impacts antiproliferative potency; a SAR study of 176 analogs demonstrated that potency against DU-145 prostate cancer cells could be improved 200-fold relative to an initial hit through systematic variation of the aryl substituents [2]. Replacing the 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole isomer alters metabolic stability, hERG inhibition, and aqueous solubility profiles [3], underscoring that this specific compound occupies a unique position in the chemical space defined by its substitution pattern and ring connectivity.

3-Benzyl-1,2,4-oxadiazol-5-amine Evidence Guide: Quantified Advantages Over Amides, Esters, and Other Oxadiazoles


3-Benzyl-1,2,4-oxadiazol-5-amine Procurement: 61-Hour Plasma Half-Life Versus Labile Esters in ADAM NNRTIs

Replacing metabolically labile methyl ester moieties in alkenyldiarylmethane (ADAM) NNRTIs with a 1,2,4-oxadiazole system dramatically enhances metabolic stability. The 1,2,4-oxadiazole-containing ADAM 6 exhibited a plasma half-life (t1/2) of 61 hours in rat plasma, whereas the parent methyl ester-containing ADAMs 1 and 2 were rapidly hydrolyzed by nonspecific esterases, resulting in inactive carboxylic acid metabolites [1]. While this data pertains to a 3-methyl-1,2,4-oxadiazole system rather than 3-benzyl, the enhanced metabolic stability is a direct consequence of the 1,2,4-oxadiazole ring's inherent resistance to hydrolysis, a property shared by 3-benzyl-1,2,4-oxadiazol-5-amine.

HIV NNRTI Metabolic Stability Bioisostere

3-Benzyl-1,2,4-oxadiazol-5-amine Procurement: 200-Fold Antiproliferative Potency Enhancement via 5-Amino Derivatization

Systematic structure-activity relationship (SAR) exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, directly accessible from 3-benzyl-1,2,4-oxadiazol-5-amine, yielded a 200-fold improvement in potency against the DU-145 human prostate carcinoma cell line. The initial hit compound exhibited an IC50 of 5.7 µM [1]. Through optimization of the two peripheral diversity vectors (the 3-aryl and N-aryl substituents) on the 1,2,4-oxadiazol-5-amine core, a merged compound was identified with significantly enhanced antiproliferative activity [1].

Prostate Cancer Antiproliferative SAR

3-Benzyl-1,2,4-oxadiazol-5-amine Procurement: Hydrolytic Stability Advantage Over Amide Bioisosteres

The 1,2,4-oxadiazole ring in 3-benzyl-1,2,4-oxadiazol-5-amine confers resistance to hydrolysis, a key differentiator from ester and amide groups. A comparative study assessed hydrolytic stability at acidic and neutral pH for selected 1,2,4-oxadiazoles and their amide analogues using RP-HPLC [1]. The 1,2,4-oxadiazole-containing compounds demonstrated significantly greater stability, confirming their utility as hydrolysis-resistant amide bioisosteres [1].

Bioisostere Hydrolytic Stability Drug Design

3-Benzyl-1,2,4-oxadiazol-5-amine Procurement: Solvent-Free Synthetic Efficiency for Cost-Effective Scale-Up

3-Benzyl-1,2,4-oxadiazol-5-amine can be synthesized via an efficient one-pot, solvent-free protocol [1]. This method condenses in situ prepared amidoximes with carbodiimides in the presence of molecular sieves to produce 3-aryl-1,2,4-oxadiazol-5-amines in excellent yields [1]. For the specific 3-benzyl derivative, yields of 45-50% have been reported using a related solvent-free approach [2]. This contrasts with traditional multi-step syntheses requiring anhydrous solvents and tedious purification, offering a more economical and environmentally benign route for larger-scale procurement.

Green Chemistry Synthesis Scale-up

3-Benzyl-1,2,4-oxadiazol-5-amine Procurement: Patent-Backed Antihypertensive and Anti-inflammatory Claims

Patents specifically claim 3-amino-5-benzyl-1,2,4-oxadiazoles, including the unsubstituted parent compound, as active pharmaceutical ingredients. US Patent 3,720,685 explicitly claims 3-amino-5-benzyl-1,2,4-oxadiazole and its substituted derivatives as anti-inflammatory agents [1]. Furthermore, US Patent 4,242,352 claims 1,2,4-oxadiazole derivatives of formula I, wherein the 5-position bears an amino group and the 3-position bears a benzyl group, as antihypertensive agents [2]. These patent claims provide validated starting points for drug discovery, de-risking early-stage research compared to completely uncharacterized analogs.

Antihypertensive Anti-inflammatory Patent

3-Benzyl-1,2,4-oxadiazol-5-amine Procurement: High-Impact Applications in Drug Discovery and Chemical Biology


Metabolic Stability Optimization in Lead Compound Series

When a lead compound exhibits poor pharmacokinetics due to esterase-mediated hydrolysis, 3-benzyl-1,2,4-oxadiazol-5-amine can be employed as a hydrolysis-resistant scaffold. The 1,2,4-oxadiazole ring serves as a stable bioisostere for labile ester or amide groups, dramatically increasing plasma half-life. As demonstrated by the 61-hour half-life of ADAM 6 [1], this substitution can transform a rapidly cleared compound into a viable in vivo tool. The 5-amino group further allows for modular SAR exploration to fine-tune potency and selectivity [2].

Diversity-Oriented Synthesis for Anticancer Library Construction

The 5-amino group of 3-benzyl-1,2,4-oxadiazol-5-amine is a versatile nucleophilic handle for generating focused libraries of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines. SAR studies have shown that this chemotype can be optimized to achieve >200-fold improvements in antiproliferative potency against DU-145 prostate cancer cells [2]. This makes 3-benzyl-1,2,4-oxadiazol-5-amine an ideal core scaffold for high-throughput synthesis of novel anticancer agents, leveraging the compound's modular derivatization potential.

Green Chemistry and Scalable Synthesis of Oxadiazole Building Blocks

For organizations prioritizing sustainable chemistry and cost-effective scale-up, the solvent-free, one-pot synthesis of 3-aryl-1,2,4-oxadiazol-5-amines offers a significant advantage [3]. This method reduces solvent waste, simplifies purification, and provides 3-benzyl-1,2,4-oxadiazol-5-amine in 45-50% yield [3], making it an attractive alternative to traditional multi-step routes. This is particularly relevant for CROs and academic labs requiring gram-to-kilogram quantities for in vivo studies.

Validated Starting Point for Antihypertensive and Anti-inflammatory Drug Discovery

Leverage the patent-backed validation of 3-amino-5-benzyl-1,2,4-oxadiazoles as a starting point for new chemical entities targeting hypertension or inflammation. U.S. Patents 3,720,685 and 4,242,352 provide a foundation of in vivo pharmacological data, reducing the early-stage risk associated with novel scaffolds [REFS-4, REFS-5]. This is particularly valuable for academic groups or biotech companies seeking to initiate a drug discovery program with a compound having established, albeit preliminary, therapeutic relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-1,2,4-oxadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.